4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride
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Overview
Description
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carboximidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding oximes or reduced to amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding carboxylic acid and hydroxylamine
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oximes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved may include the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-N-hydroxy-2-methylbenzimidoyl chloride include:
- 4-fluoro-2-methylbenzoic acid
- 4-fluoro-2-methylbenzoyl chloride
- 4-fluoro-2-methylbenzamide
- 4-fluoro-2-methylbenzonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl and carboximidoyl chloride groups provide sites for further chemical modification and interaction with biological targets .
Properties
IUPAC Name |
(1Z)-4-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5-4-6(10)2-3-7(5)8(9)11-12/h2-4,12H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVBRJVNJQIPK-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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